methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride
Overview
Description
“Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methylene bridge replaced by a nitrogen atom . The compound also contains a chloro group and an amino group attached to the pyridine ring, and a propanoate ester group attached to the amino group.
Scientific Research Applications
Metal Analyses in Environmental and Pharmaceutical Samples
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP) is used as an ion-pairing reagent for the separation and determination of common metal ions. This application is significant in the qualitative and quantitative analysis of metals like Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ in pharmaceutical vitamin preparations and various water samples (Belin & Gülaçar, 2005).
Synthesis of Novel Light Stabilizer
A derivative, dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, was synthesized using methyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate. This compound is a polymeric hindered amines light stabilizer, highlighting its application in the field of materials science and light stabilization technology (Deng Yi, 2008).
Pharmaceutical Synthesis
Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride is used in the synthesis of pharmaceutical compounds like dabigatran etexilate, a notable anticoagulant. This showcases its role in the development of medically significant drugs (Cheng Huansheng, 2013).
Fluorescence Derivatisation of Amino Acids
3-(Naphthalen-1-ylamino)propanoic acid, a related derivative, is used for fluorescent derivatization of amino acids, proving its utility in biochemical assays and research involving fluorescence studies (Frade et al., 2007).
Inhibitors of Corrosion in Chemical Industry
Compounds like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate show great potential as inhibitors of corrosion, especially in acidic environments. This application is crucial in the chemical industry for protecting metal surfaces (Missoum et al., 2013).
Future Directions
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6;/h2-4,7H,5,11H2,1H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMLCQCXWGGTDN-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=NC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=NC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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